molecular formula C7H6ClNO2 B134738 2-Amino-3-chlorobenzoic acid CAS No. 6388-47-2

2-Amino-3-chlorobenzoic acid

Cat. No. B134738
CAS RN: 6388-47-2
M. Wt: 171.58 g/mol
InChI Key: LWUAMROXVQLJKA-UHFFFAOYSA-N
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Patent
US08952021B2

Procedure details

To a stirred solution of 3-chloro-2-nitrobenzoic acid (2.01 g, 10.0 mmol) in anhydrous methanol (100 mL) nickel(II)chloride hexahydrate (4.75 g, 20.0 mmol) was added, and the reaction mixture was cooled to room temperature. To this green solution was added NaBH4 (2.27 g, 60.0 mmol) in small portions over a period of 20 min. After the addition was complete, the reaction mixture was stirred at room temperature for 16 hours. The solvents were removed under vacuum and water (100 mL) was added, before neutralization to pH approximately equal to 4 with aqueous 2 N HCl. After extraction with methylene chloride (2×100 mL), the organic phase was separated, washed with water (100 mL), then brine (100 mL), and dried over anhydrous Na2SO4. The solvent was removed under vacuum to give 2-amino-3-chlorobenzoic acid as an off-white solid. Yield 0.90 g (52%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:11]([O-])=O)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].CO.[BH4-].[Na+]>>[NH2:11][C:3]1[C:2]([Cl:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum and water (100 mL)
ADDITION
Type
ADDITION
Details
was added, before neutralization
EXTRACTION
Type
EXTRACTION
Details
After extraction with methylene chloride (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), and dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.